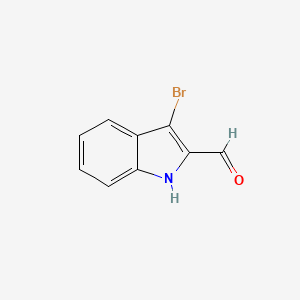

3-bromo-1H-indole-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-bromo-1H-indole-2-carbaldehyde is a derivative of indole-3-carbaldehyde (I3A), which is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria .

Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives, including this compound, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules .Molecular Structure Analysis

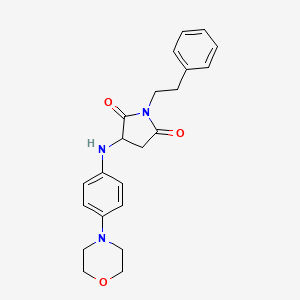

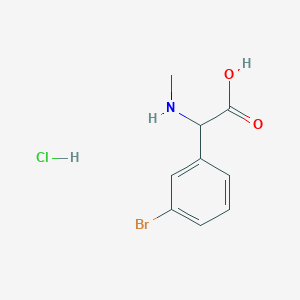

The molecular formula of this compound is CHBrNO. It has an average mass of 224.054 Da and a monoisotopic mass of 222.963272 Da .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are used in multicomponent reactions (MCRs) to generate complex molecules . These reactions are high-yielding, operationally friendly, time- and cost-effective .Physical and Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm³, a boiling point of 385.2±22.0 °C at 760 mmHg, and a flash point of 186.8±22.3 °C . It has 2 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Molecular Interactions

3-bromo-1H-indole-2-carbaldehyde derivatives have been studied for their intermolecular interactions and crystal structure. For instance, 5-bromo-1H-indole-3-carbaldehyde derivatives have shown significant intermolecular connections, contributing to the understanding of their molecular structure and interactions. These studies are crucial in fields like crystallography and molecular chemistry, where understanding the structure-property relationship is essential (Barakat et al., 2017).

Synthesis and Characterization

Various derivatives of this compound have been synthesized and characterized using different methods. For example, the synthesis of compounds like 1,2-bis(1H-indol-3-yl)ethane-1,2-dione from marine sponges highlights the potential of these compounds in natural product chemistry and drug discovery (McKay et al., 2002).

Computational and Spectroscopic Analysis

In-depth computational and spectroscopic analyses of this compound derivatives have been conducted to understand their electronic properties and molecular behavior. Such analyses are vital in the development of new materials and in the pharmaceutical industry (Fatima et al., 2022).

Green and Sustainable Chemistry

Research has also focused on the green and sustainable synthesis of derivatives of this compound. For example, studies on indole-3-carbaldehyde have explored environmentally friendly synthesis methods, which are important in reducing the environmental impact of chemical synthesis (Madan, 2020).

Catalytic Applications

The compound has been used in various catalytic applications, such as in the synthesis of indolo[2,3-b]quinolines using N-bromosuccinimide as a catalyst. This demonstrates its role in facilitating complex chemical reactions, which is crucial in synthetic chemistry (Ghorbani-Vaghei & Malaekehpoor, 2012).

Antibacterial Activities

Some derivatives of this compound have been explored for their antibacterial activities. Research in this area contributes to the development of new antibiotics and understanding the mechanism of action of these compounds (Carrasco et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

1H-Indole-3-carbaldehyde and its derivatives have been highlighted for their role in sustainable multicomponent reactions . Their applications in the synthesis of active molecules and biologically active structures suggest potential for further exploitation in the assembly of pharmaceutically interesting scaffolds .

Eigenschaften

IUPAC Name |

3-bromo-1H-indole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-6-3-1-2-4-7(6)11-8(9)5-12/h1-5,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYNPOMFNPNCHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(methylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2642519.png)

![2-chloro-N-{2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-ylidene}acetamide](/img/structure/B2642520.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B2642524.png)

![3-(2-(3-(methylthio)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2642528.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2642530.png)

![[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] Pyridine-3-carboxylate](/img/structure/B2642531.png)

![2-(3,4-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2642532.png)

![4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2642539.png)

![[3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide](/img/no-structure.png)